molecular formula C9H16F2N2 B6272693 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine CAS No. 1863430-51-6

5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B6272693
CAS No.: 1863430-51-6
M. Wt: 190.23 g/mol
InChI Key: HUKICEHPPOVBQZ-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a saturated pyrrolopyridine core substituted with a 2,2-difluoroethyl group at the 5-position. The octahydro structure confers rigidity and stereochemical complexity, while the difluoroethyl substituent introduces unique electronic and steric properties. Its synthesis typically involves functionalization of the pyrrolopyridine core via alkylation or cross-coupling reactions, though specific protocols for this derivative remain less documented in publicly available literature.

Properties

CAS No.

1863430-51-6

Molecular Formula

C9H16F2N2

Molecular Weight

190.23 g/mol

IUPAC Name

5-(2,2-difluoroethyl)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine

InChI

InChI=1S/C9H16F2N2/c10-9(11)6-13-2-1-7-3-12-4-8(7)5-13/h7-9,12H,1-6H2

InChI Key

HUKICEHPPOVBQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2C1CNC2)CC(F)F

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents . This method allows for the selective incorporation of the difluoroethyl group under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoroethyl group to the desired substrate . The development of efficient and scalable methods for the production of this compound is crucial for its widespread application in various industries.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups.

    Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 5-(2,2-difluoroethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s lipophilicity and hydrogen bonding capabilities, affecting its binding affinity and specificity for target proteins . This modulation can influence various biological pathways, making the compound a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Effects

A. Pyrrolo[3,4-c]pyridine Derivatives Compounds sharing the pyrrolo[3,4-c]pyridine scaffold (Figure 6, ) exhibit notable activity as HIV-1 IN inhibitors. For example:

  • 2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione : Displays IC50 values of 6–22 µM in strand-transfer (ST) assays .
  • Methyl 3-(2-(3-chloro-4-fluorobenzyl)-7-hydroxy-5-isopropyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-yl)propanoate: Retains potency against raltegravir-resistant mutants (G140S/Q148H, Y143R, N155H), with 10–200-fold lower susceptibility to resistance compared to raltegravir .

Key Differences :

  • The 2,2-difluoroethyl group in the target compound may enhance metabolic stability and lipophilicity compared to the chloro-fluorobenzyl or isopropyl substituents in .

B. Pyrrolo[2,3-b]pyridine Derivatives
describes 3,5-disubstituted pyrrolo[2,3-b]pyridines with varied aryl groups (e.g., trifluoromethyl, methoxy, tolyl). These compounds are synthesized via Suzuki-Miyaura coupling and evaluated for structure-activity relationships (SAR):

Compound () Substituent (5-position) Key Properties
6c 4-(Trifluoromethyl)phenyl High yield (87%); electron-withdrawing CF3 enhances electrophilicity
6d 4-Methoxyphenyl Electron-donating OCH3 improves solubility (94% yield)
6e p-Tolyl Methyl group increases hydrophobicity (74% yield)

Comparison with Target Compound :

  • The 2,2-difluoroethyl group in the target compound balances lipophilicity and polarity, unlike the purely aromatic substituents in .
  • The pyrrolo[3,4-c]pyridine core (target) and pyrrolo[2,3-b]pyridine () differ in ring connectivity, affecting π-π stacking and hydrogen-bonding interactions with biological targets.

HIV-1 Integrase Inhibition :

  • The target compound’s scaffold (pyrrolo[3,4-c]pyridine) is validated for IN inhibition, with derivatives in showing low micromolar IC50 values.
  • Resistance Mutations: Derivatives like the methyl propanoate analog () maintain efficacy against mutants (e.g., G140S/Q148H) due to flexible substituent interactions, suggesting the difluoroethyl group in the target compound may similarly mitigate resistance .

Antiviral Selectivity :

  • Unlike raltegravir, which loses potency against mutants by >100-fold, pyrrolo[3,4-c]pyridine derivatives show <20-fold reductions, indicating a broader resistance profile .

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